molecular formula C15H16N4S B12269682 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole

Cat. No.: B12269682
M. Wt: 284.4 g/mol
InChI Key: ANUCMBDXKVXIJR-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a benzothiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable diamine with a dihalide under basic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with a carboxylic acid or its derivatives.

The final step involves the coupling of these three components under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the benzothiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzimidazole
  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzoxazole
  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzofuran

Uniqueness

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C15H16N4S/c1-11-2-3-13-14(6-11)20-15(17-13)19-8-12(9-19)7-18-5-4-16-10-18/h2-6,10,12H,7-9H2,1H3

InChI Key

ANUCMBDXKVXIJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4

Origin of Product

United States

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